4-(Benzyloxy)-5-methoxy-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-5-methoxy-1H-indole derivatives often involves multi-step chemical reactions, leveraging methods such as benzylation, reduction, bromination, and the Bischler-Mühlau synthesis. These procedures are optimized for high yield and low side reactions, making them suitable for industrial preparation due to their low cost and mild conditions (Zuo, 2014).
Molecular Structure Analysis
The molecular structure of compounds like 4-(Benzyloxy)-5-methoxy-1H-indole is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The addition of benzyloxy and methoxy groups influences the electronic distribution across the molecule, affecting its reactivity and physical properties. Structural analyses often employ techniques such as crystallography to determine the exact arrangement of atoms and the geometry around the indole core (Usman et al., 2001).
Chemical Reactions and Properties
4-(Benzyloxy)-5-methoxy-1H-indole participates in various chemical reactions, including those that lead to the synthesis of biologically active molecules. Its reactivity is significantly influenced by the substituents on the indole ring, allowing for selective transformations into compounds with desired pharmacological properties. The interactions of these indole derivatives with different reagents and conditions have been extensively studied to explore their potential in synthesizing novel compounds (Ma et al., 2009).
Physical Properties Analysis
The physical properties of 4-(Benzyloxy)-5-methoxy-1H-indole, such as melting point, solubility, and crystallinity, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and the functional groups present. Studies often focus on understanding how these properties influence the compound's behavior in different environments and how they can be optimized for specific applications (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of 4-(Benzyloxy)-5-methoxy-1H-indole, including acidity, basicity, and reactivity towards various chemical agents, are shaped by its indole backbone and substituents. These properties are pivotal in determining the compound's potential for chemical transformations and its interactions with biological systems. Research in this area aims to uncover new reactions and pathways that can leverage the unique chemistry of indole derivatives for the synthesis of novel compounds (Simakov et al., 1985).
properties
IUPAC Name |
5-methoxy-4-phenylmethoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-8-7-14-13(9-10-17-14)16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACHWAOROVRSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-5-methoxy-1H-indole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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